molecular formula C14H10N2O4 B15023667 N-(5-methyl-1,2-oxazol-3-yl)-1-oxo-1H-isochromene-3-carboxamide

N-(5-methyl-1,2-oxazol-3-yl)-1-oxo-1H-isochromene-3-carboxamide

Katalognummer: B15023667
Molekulargewicht: 270.24 g/mol
InChI-Schlüssel: STKCAUXIDAZUSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-methyl-1,2-oxazol-3-yl)-1-oxo-1H-isochromene-3-carboxamide is a complex organic compound that belongs to the class of isochromene derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-1-oxo-1H-isochromene-3-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Isochromene Moiety: The isochromene ring is usually formed through a cyclization reaction involving a suitable aromatic precursor.

    Coupling of the Oxazole and Isochromene Rings: The final step involves coupling the oxazole ring with the isochromene moiety through an amide bond formation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-methyl-1,2-oxazol-3-yl)-1-oxo-1H-isochromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N-(5-methyl-1,2-oxazol-3-yl)-1-oxo-1H-isochromene-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-1-oxo-1H-isochromene-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The specific pathways involved depend on the target enzyme or receptor.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide: This compound has a similar oxazole ring but differs in the attached moiety.

    Sulfamethoxazole: Another compound with an oxazole ring, commonly used as an antibiotic.

Uniqueness

N-(5-methyl-1,2-oxazol-3-yl)-1-oxo-1H-isochromene-3-carboxamide is unique due to its combination of an oxazole ring with an isochromene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C14H10N2O4

Molekulargewicht

270.24 g/mol

IUPAC-Name

N-(5-methyl-1,2-oxazol-3-yl)-1-oxoisochromene-3-carboxamide

InChI

InChI=1S/C14H10N2O4/c1-8-6-12(16-20-8)15-13(17)11-7-9-4-2-3-5-10(9)14(18)19-11/h2-7H,1H3,(H,15,16,17)

InChI-Schlüssel

STKCAUXIDAZUSY-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NO1)NC(=O)C2=CC3=CC=CC=C3C(=O)O2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.